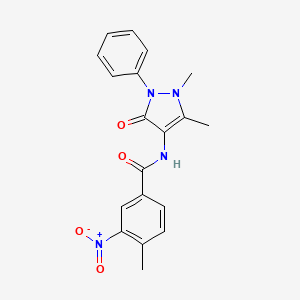acetyl}hydrazinylidene)butanamide](/img/structure/B15014091.png)
(3E)-N-(4-chlorobenzyl)-3-(2-{[(3-chloro-4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE is a complex organic molecule characterized by the presence of multiple functional groups, including chlorinated aromatic rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of aromatic compounds to introduce chlorine atoms at specific positions. This is followed by the formation of amide bonds through reactions with appropriate amines and carboxylic acid derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to manage the exothermic nature of chlorination reactions. The subsequent steps would include automated systems for amide bond formation, purification processes such as recrystallization or chromatography, and quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its efficacy and safety in treating various diseases, particularly those involving inflammation or cancer.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its chlorinated aromatic rings and amide linkages make it suitable for applications in polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Chlorinated Aromatics: Compounds like chlorobenzene and dichlorobenzene share the chlorinated aromatic ring structure.
Amides: Compounds such as acetamide and benzamide have similar amide linkages.
Uniqueness
What sets (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[(4-CHLOROPHENYL)METHYL]BUTANAMIDE apart is the combination of multiple functional groups in a single molecule, providing a unique set of chemical and physical properties. This makes it a valuable compound for diverse applications, from drug development to materials science.
Properties
Molecular Formula |
C20H20Cl2N4O3 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N'-[(E)-[4-[(4-chlorophenyl)methylamino]-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C20H20Cl2N4O3/c1-12-3-8-16(10-17(12)22)24-19(28)20(29)26-25-13(2)9-18(27)23-11-14-4-6-15(21)7-5-14/h3-8,10H,9,11H2,1-2H3,(H,23,27)(H,24,28)(H,26,29)/b25-13+ |
InChI Key |
ZIIAKLYHGGHJHG-DHRITJCHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014030.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15014032.png)
![N-(4-chlorophenyl)-3-[(2Z)-2-(3-fluorobenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B15014041.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B15014058.png)
![N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15014061.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15014067.png)
![2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B15014073.png)
![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15014076.png)
![(11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline](/img/structure/B15014078.png)
